molecular formula C9H11N B115883 3-(But-1-enyl)pyridine CAS No. 142505-11-1

3-(But-1-enyl)pyridine

Cat. No. B115883
M. Wt: 133.19 g/mol
InChI Key: KTXMSWAHSUYOHZ-HWKANZROSA-N
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Description

“3-(But-1-enyl)pyridine” is a chemical compound with the molecular formula C9H11N . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “3-(But-1-enyl)pyridine” consists of a pyridine ring with a but-1-enyl group attached to it. Pyridine derivatives have been studied for their geometric structures, electronic structures, heats of formation, detonation properties, thermal stabilities, thermodynamic properties, and electrostatic potential .


Chemical Reactions Analysis

Pyridine and its derivatives are known to undergo various chemical reactions. For instance, pyridine is much like benzene in its π electron structure . It can undergo reactions such as iodination, bromination, trifluoromethylation, azidation, carbonylation, arylation, alkylation, selenylation, sulfenylation, amidation, esterification, and more .


Physical And Chemical Properties Analysis

Pyridine and its derivatives have unique physical and chemical properties. They are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability . The molecular weight of “3-(But-1-enyl)pyridine” is 133.19 g/mol.

Scientific Research Applications

Crystal and Molecular Structures

Research on derivatives of 3-(But-1-enyl)pyridine, such as BDMP and PDMP, has explored their crystal and molecular structures. Low-temperature X-ray diffraction measurements indicate the presence of intramolecular dihydrogen bonds in these structures, supported by Bader theory and model calculations on styrene derivatives (Grabowski et al., 2004).

Insecticidal Activity

Compounds containing pyridine rings, such as 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, have been studied for their potential insecticidal activity. This compound combines active parts of an insecticide, indicating possible applications in pest control in agriculture (Liu et al., 2006).

Functional Materials and Catalysis

2,6-Dipyrazolylpyridine derivatives, related to 3-(But-1-enyl)pyridine, have been utilized in the synthesis of multi-functional materials like spin-crossover switches, emissive f-element centers in biomedical sensors, and in catalysis (Halcrow, 2014).

Degradation in Water Treatment

Research on pyridine degradation in water treatment using dielectric barrier discharge (DBD) systems has been conducted. This research is relevant to understanding the treatment of nitrogen heterocyclic compounds like 3-(But-1-enyl)pyridine in drinking water (Li et al., 2017).

Optoelectronic and Charge Transfer Properties

Studies on phenylimidazo[1,5-a]pyridine-containing small molecules, which are structurally related to 3-(But-1-enyl)pyridine, have examined their optoelectronic and charge transfer properties. These studies are crucial for developing efficient materials for use in organic semiconductor devices (Irfan et al., 2019).

Phosphorescent Organic Light-Emitting Diodes (OLEDs)

3-(1H-Pyrazol-1-yl)pyridine, a compound structurally similar to 3-(But-1-enyl)pyridine, has been used in the construction of bipolar host materials for high-efficiency blue, green, and white PhOLEDs. This application demonstrates the potential of pyridine derivatives in advanced lighting and display technologies (Li et al., 2016).

Photophysical Properties of Rhenium(I) Complexes

Research on Re(CO)3Cl complexes containing pyridylimidazo[1,5-a]pyridine ligands, closely related to 3-(But-1-enyl)pyridine, has explored their photophysical properties. These studies contribute to the understanding of the electronic structures and excited states of such complexes, which are important in the development of photoactive materials (Salassa et al., 2008).

Safety And Hazards

While specific safety data for “3-(But-1-enyl)pyridine” is not available, pyridine is known to be highly flammable and harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-[(E)-but-1-enyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-3-5-9-6-4-7-10-8-9/h3-8H,2H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXMSWAHSUYOHZ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(But-1-enyl)pyridine

CAS RN

90609-58-8
Record name 3-(But-1-enyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090609588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(but-1-enyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.083.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SC Moldoveanu - Techniques and Instrumentation in Analytical …, 2010 - Elsevier
Publisher Summary This chapter discusses the chemistry of the pyrolytic process. The most common types of reactions encountered in pyrolysis are presented and classified. The …
Number of citations: 6 www.sciencedirect.com
SC Moldoveanu - 2009 - books.google.com
Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues, the 28th volume in the Techniques and Instrumentation in Analytical Chemistry series, gives a …
Number of citations: 226 books.google.com
TA van Beek, D Joulain - Flavour and Fragrance Journal, 2018 - Wiley Online Library
The leaves of Pogostemon cablin (Blanco) Benth. (Lamiaceae) are the source of patchouli essential oil, which is – with an annual production of about 1300 tonnes – an important and …
Number of citations: 147 onlinelibrary.wiley.com
G Dugo, LM andIvana Bonaccorsi - Citrus: the genus citrus, 2002 - books.google.com
Petitgrain oils are obtained by steam distillation of the leaves, buds and small branches of the different citrus species. Due to its odour properties, bitter orange petitgrain is the most …
Number of citations: 22 books.google.com
SS Zahra, GA Nayik, T Khalida - Essential Oils, 2023 - Elsevier
The processing and selling of essential oil occupy a considerable share in the global market. Especially, the patchouli oil has a variety of applications in pharmaceutical, perfumery, …
Number of citations: 0 www.sciencedirect.com

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